molecular formula C22H23N5O B2986116 1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide CAS No. 1105212-56-3

1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide

Numéro de catalogue B2986116
Numéro CAS: 1105212-56-3
Poids moléculaire: 373.46
Clé InChI: ODBFZKIZUHOHSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is a piperidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Discovery and Optimization

The discovery of novel compounds often involves the identification and optimization of specific functional groups that contribute to the desired biological activity. A related study on soluble epoxide hydrolase inhibitors identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, highlighting the significance of triazine and phenyl group substitutions for potency and selectivity. These findings underscore the importance of structural optimization in drug discovery (R. K. Thalji et al., 2013).

Synthesis and Scalability

The scalability of synthetic processes is crucial for the transition from laboratory-scale research to commercial drug production. For example, a scalable and facile synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This process demonstrates the feasibility of large-scale production, which is a critical step in the development of new therapeutic agents (Daiyan Wei et al., 2016).

Functional Derivatives and Antagonistic Activity

The development of functional derivatives of compounds can lead to the discovery of selective antagonists for specific receptors. Novel arylpiperazines, for instance, were identified as alpha 1-adrenoceptor subtype-selective antagonists, illustrating the potential of functional derivatives in creating targeted therapies for conditions like lower urinary tract symptoms (T. Elworthy et al., 1997).

Anticancer Activity

The evaluation of novel compounds for anticancer activity is a significant area of scientific research. Piperazine-2,6-dione derivatives, synthesized under specific conditions, exhibited promising anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Sandeep Kumar et al., 2013).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a key area of research due to their prevalence in biologically active molecules. N-1-Naphthyl-3-oxobutanamide, for example, was used in the synthesis of various nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives, demonstrating the versatility of heterocyclic synthesis in creating compounds with potential therapeutic applications (A. Hussein et al., 2009).

Propriétés

IUPAC Name

1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(24-15-17-6-4-12-23-14-17)19-9-5-13-27(16-19)21-11-10-20(25-26-21)18-7-2-1-3-8-18/h1-4,6-8,10-12,14,19H,5,9,13,15-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBFZKIZUHOHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.